1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride
Overview
Description
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 1231925-79-3 . It has a molecular weight of 261.75 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.75 . It appears as an oil and is typically stored at room temperature . More specific physical and chemical properties such as boiling point or solubility were not found in the retrieved data.Scientific Research Applications
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Drug Discovery and Medicinal Chemistry
- Summary : Researchers have explored the pyrrolidine scaffold, including derivatives like 1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride, as a versatile scaffold for novel drug development . The compound’s structure provides opportunities for designing potent and selective molecules.
- Results/Outcomes : Potent inhibitors targeting specific proteins (e.g., RORγt) or dual inhibitors (e.g., ALK and ROS1) have been identified .
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Asymmetric Synthesis
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Targeted Kinase Inhibition
- Summary : Researchers designed a series of 2-amino-4-(1-piperidine)pyridine derivatives, including our compound, as dual inhibitors of clinically relevant kinases (e.g., ALK and ROS1) .
- Results/Outcomes : The compound exhibited promising activity against ALK and ROS1 kinases, which are implicated in cancer .
Safety And Hazards
Future Directions
While specific future directions for this compound are not available, the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been the focus of research in recent years . Further modifications and investigations into how the chiral moiety influences biological activity could be a potential direction .
properties
IUPAC Name |
1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.ClH/c12-10(15)9-2-1-7-14(9)11(16)8-3-5-13-6-4-8;/h8-9,13H,1-7H2,(H2,12,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJLFTXOAHPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCNCC2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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